Aqueous Solubility of 2,8-DHA vs. Adenine: A ~327-Fold Difference Dictating Crystal Formation Risk
2,8-Dihydroxyadenine exhibits basal aqueous solubility of 1.53 ± 0.04 mg/L at pH 6.5 and 25°C, as determined by precise thermodynamic measurements [1]. In contrast, adenine—the direct metabolic precursor—displays solubility of 500 mg/L in water under comparable conditions . This represents a ~327-fold solubility deficit for 2,8-DHA. Neither 8-hydroxyadenine (the mono-oxidized intermediate) nor adenine approaches this extreme insolubility, which is the direct physicochemical driver of 2,8-DHA crystalluria and stone formation in APRT-deficient patients.
| Evidence Dimension | Aqueous solubility (basal, near-neutral pH, 25°C) |
|---|---|
| Target Compound Data | 1.53 ± 0.04 mg/L (2,8-DHA) |
| Comparator Or Baseline | Adenine: 500 mg/L (Sigma-Aldrich specification) |
| Quantified Difference | ~327-fold lower solubility for 2,8-DHA |
| Conditions | Water, pH 6.5, 25°C (2,8-DHA); water, room temperature (adenine) |
Why This Matters
Solubility difference of this magnitude directly determines which compound will form crystals in the urinary tract, making 2,8-DHA the only relevant standard for studying purine lithogenesis.
- [1] Peck CC, Benet LZ, et al. Enhanced solubility of 2,8 dihydroxyadenine (DOA) in human urine. Transfusion. 1977 Jul-Aug;17(4):383-90. doi:10.1046/j.1537-2995.1977.17477216867.x. PMID: 17934 View Source
